![molecular formula C16H17ClN2O3 B268593 N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea, also known as CEP-9722, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and inhibitors of PTP1B have been the focus of research for the treatment of type 2 diabetes and obesity. CEP-9722 has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments will be discussed in
Mecanismo De Acción
PTP1B is a negative regulator of insulin signaling, and inhibitors of PTP1B have been shown to improve insulin sensitivity and glucose homeostasis. N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea inhibits PTP1B by binding to the enzyme's active site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin signaling and improved glucose homeostasis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. In addition, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been shown to reduce body weight and adiposity in obese animals. These effects are likely due to the inhibition of PTP1B and the resulting improvement in insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea is its specificity for PTP1B, which reduces the likelihood of off-target effects. In addition, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, one limitation of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
Future research on N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea could focus on optimizing its pharmacokinetic properties, such as improving its solubility and reducing its potential for toxicity. In addition, further studies could investigate the potential of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea for the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Finally, studies could investigate the potential of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea in combination with other drugs for the treatment of type 2 diabetes and obesity.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea involves a multi-step process that begins with the reaction of 4-chloroaniline with 3-(2-methoxyethoxy)benzaldehyde to form an intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with isocyanate to form the final product, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea improves glucose tolerance and insulin sensitivity in animal models of these diseases. In addition, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been shown to reduce body weight and adiposity in obese animals.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea |
---|---|
Fórmula molecular |
C16H17ClN2O3 |
Peso molecular |
320.77 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[3-(2-methoxyethoxy)phenyl]urea |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-9-10-22-15-4-2-3-14(11-15)19-16(20)18-13-7-5-12(17)6-8-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Clave InChI |
XHEMZAGAAIUKHY-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
COCCOC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.